![molecular formula C13H10O5 B1335465 5-[(3-Formylphenoxy)methyl]-2-furoic acid CAS No. 881041-10-7](/img/structure/B1335465.png)
5-[(3-Formylphenoxy)methyl]-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(3-Formylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C13H10O5 . It has a molecular weight of 246.22 g/mol . This compound is also known by its CAS number 881041-10-7 .
Molecular Structure Analysis
The InChI representation of this compound is InChI=1S/C13H10O5/c14-7-9-2-1-3-10 (6-9)17-8-11-4-5-12 (18-11)13 (15)16/h1-7H,8H2, (H,15,16) . The Canonical SMILES representation is C1=CC (=CC (=C1)OCC2=CC=C (O2)C (=O)O)C=O .
Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 76.7 Ų . The compound has a heavy atom count of 18 .
Aplicaciones Científicas De Investigación
- Application : This compound can be used in the synthesis of star-shaped molecules, which have been in high demand due to their importance in various fields .
- Method : The synthesis of these molecules often involves Suzuki cross-coupling reactions .
- Results : The distinct properties of these compounds compared to their linear analogues make them versatile building blocks for the formation of mesophases of interesting mesomorphic and photophysical properties .
- Application : A similar compound, 4-formylphenyl 4- ( (4-formylphenoxy)methyl)-3-nitrobenzoate, has been used in the synthesis of a dual stimuli-responsive hydrogel .
- Method : The synthesis involves joining the compound with amine-based polysaccharides, such as chitosan .
- Results : The resulting hydrogel has UV- and pH-responsive sites .
Synthetic Strategies for Star-Shaped Molecules
Photocleavable and pH Sensitive Chitosan Hydrogel
- Application : This compound can be used in the synthesis of star-shaped molecules, which have been in high demand due to their importance in various fields .
- Method : The synthesis of these molecules often involves Suzuki cross-coupling reactions .
- Results : The distinct properties of these compounds compared to their linear analogues make them versatile building blocks for the formation of mesophases of interesting mesomorphic and photophysical properties .
- Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology . Although “5-[(3-Formylphenoxy)methyl]-2-furoic acid” is not directly mentioned, it’s possible that it could be used in the synthesis of indole derivatives.
- Method : The specific method would depend on the exact indole derivative being synthesized .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Construction of Star-Shaped Molecules
Synthesis of Indole Derivatives
Propiedades
IUPAC Name |
5-[(3-formylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)17-8-11-4-5-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOINUORALKLTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229180 |
Source


|
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Formylphenoxy)methyl]-2-furoic acid | |
CAS RN |
881041-10-7 |
Source


|
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Formylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

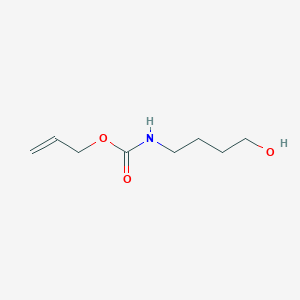
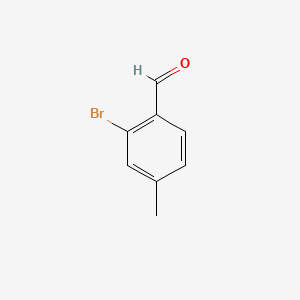
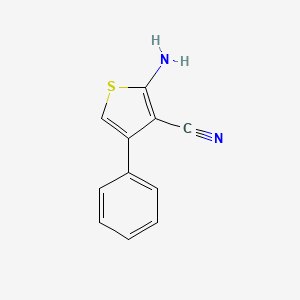
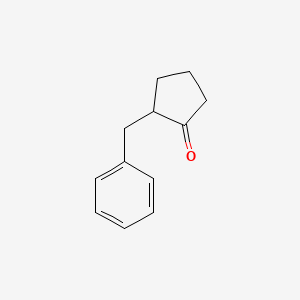
![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

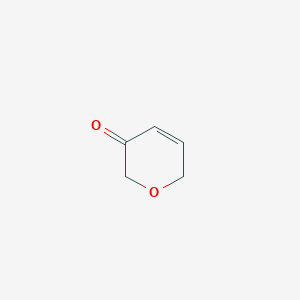
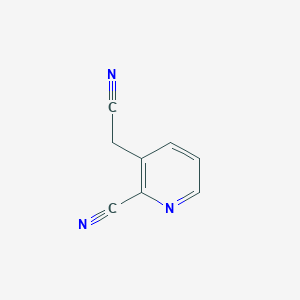
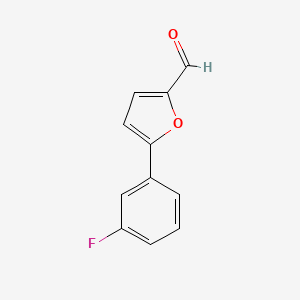
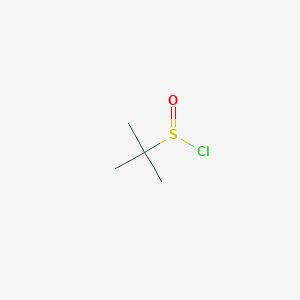



![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)